

Understanding and preventing LiPF₆ hydrolysis in battery electrolytes.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium hexafluorophosphate*

Cat. No.: *B025350*

[Get Quote](#)

Technical Support Center: LiPF₆ Electrolyte Stability

This guide provides researchers and scientists with essential information on understanding, troubleshooting, and preventing the hydrolysis of **lithium hexafluorophosphate** (LiPF₆) in battery electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is LiPF₆ hydrolysis and why is it a concern?

A: **Lithium hexafluorophosphate** (LiPF₆) is a common salt used in commercial lithium-ion battery electrolytes. However, it is highly sensitive to water.^[1] Hydrolysis is a chemical reaction where LiPF₆ reacts with even trace amounts of water (H₂O) present in the electrolyte. This reaction is a significant concern because it produces highly corrosive hydrofluoric acid (HF), which degrades battery components, leading to decreased performance and safety issues.^[1] ^[2]

Q2: What are the chemical reactions involved in LiPF₆ hydrolysis?

A: The hydrolysis of LiPF₆ is a multi-step process. It begins with the dissociation of LiPF₆, which is accelerated by elevated temperatures.^[1] The subsequent reactions with water produce several harmful species.

The primary reactions are:

- Thermal Dissociation: $\text{LiPF}_6 \rightleftharpoons \text{LiF} + \text{PF}_5$ ^[3]
- First Hydrolysis Step: $\text{PF}_5 + \text{H}_2\text{O} \rightarrow \text{POF}_3 + 2\text{HF}$ ^{[1][4]}
- Second Hydrolysis Step: $\text{POF}_3 + \text{H}_2\text{O} \rightleftharpoons \text{HPO}_2\text{F}_2 + \text{HF}$ ^{[3][5]}

The main products in a battery electrolyte are hydrofluoric acid (HF) and difluorophosphoric acid (HPO_2F_2).^{[2][5]}

Q3: What factors influence the rate of LiPF_6 hydrolysis?

A: Several factors can accelerate the degradation of LiPF_6 :

- Water Content: This is the primary factor. Even parts-per-million (ppm) levels of water can initiate hydrolysis.^{[6][7]}
- Temperature: Higher temperatures increase the rate of both the initial dissociation of LiPF_6 and the subsequent hydrolysis reactions.^{[1][3]} Studies have shown that while LiPF_6 can be stable up to 181°C in dry conditions, the presence of water can lead to HF generation at temperatures between 100°C and 150°C, depending on the solvent.^[8]
- High Voltage: High operating voltages, especially at the cathode side, can accelerate the hydrolysis process.^[1]
- Electrolyte Solvents: The choice of solvent can influence the rate of hydrolysis.^[8]

Q4: What are the consequences of HF formation in a battery?

A: The hydrofluoric acid produced from hydrolysis is highly detrimental to the battery cell:

- Cathode Degradation: HF attacks the cathode material, leading to the dissolution of transition metals (e.g., manganese, cobalt), which compromises the cathode's structural integrity and reduces capacity.^[9]
- SEI Layer Instability: On the anode side, HF can damage the Solid Electrolyte Interphase (SEI), a critical layer that protects the anode from the electrolyte. On silicon anodes, for

example, HF reacts with the native surface oxide layer, leading to a pitted and non-uniform SEI.[6][10]

- Current Collector Corrosion: HF can corrode the aluminum current collector used for the cathode.[5]
- Safety Hazards: In case of leakage, the electrolyte's reaction with moisture in the air can produce HF gas, which is an acute poison that can cause severe tissue damage and harm to the respiratory system and eyes.[11][12][13]

Q5: How can LiPF₆ hydrolysis be prevented or minimized?

A: Preventing hydrolysis is crucial for long-lasting and safe batteries. Key strategies include:

- Strict Moisture Control: Manufacturing and assembling batteries in a dry room environment with very low humidity (<0.1 ppm H₂O, O₂) is essential.[14] All components, including electrodes and separators, must be thoroughly dried.
- Use of Additives: Certain electrolyte additives can act as HF or water scavengers. These compounds preferentially react with HF or water, neutralizing them before they can cause significant damage.
- Alternative Salts: Research is ongoing into alternative lithium salts that are less sensitive to moisture than LiPF₆, such as LiFSI (lithium bis(fluorosulfonyl)imide).[5]

Troubleshooting Guide

This section addresses common experimental issues that may be linked to LiPF₆ hydrolysis.

Observed Problem	Potential Cause Related to Hydrolysis	Suggested Troubleshooting Steps
Rapid Capacity Fade	HF generated from hydrolysis is attacking the cathode material, causing loss of active material. [9]	1. Quantify Water Content: Use Karl Fischer titration to measure the water content in your electrolyte and cell components. [15] 2. Post-Mortem Analysis: Analyze the cycled electrodes using techniques like XPS or SEM to check for transition metal dissolution or changes in surface morphology. 3. Review Assembly Protocol: Ensure all components were rigorously dried and assembled in an inert, low-humidity environment.
Increased Cell Impedance	Formation of resistive species (e.g., LiF) from the reaction of HF with electrodes and electrolyte components. [15] Damage to the SEI layer leading to its continuous, resistive reformation. [6]	1. Electrochemical Impedance Spectroscopy (EIS): Perform EIS to characterize the charge transfer and solid-electrolyte interface resistance. An increasing semicircle in the Nyquist plot often indicates growing interfacial resistance. 2. Check for LiF: Use surface analysis techniques (e.g., XPS) on post-mortem electrodes to detect the presence of LiF.
Cell Swelling / Gas Evolution	Decomposition of the electrolyte catalyzed by hydrolysis products like PF_5 and POF_3 . [1]	1. Gas Chromatography (GC): Analyze the gas from a swollen cell to identify the components. The presence of POF_3 can be an indicator of hydrolysis. [3] 2.

		Review Operating Conditions: Check if the cell was exposed to high temperatures, which accelerates both hydrolysis and subsequent gas-generating side reactions. [16]
Inconsistent Experimental Results	Variable water contamination between batches of electrolyte or during cell assembly.	<ol style="list-style-type: none">1. Standardize Procedures: Implement a strict, standardized protocol for electrolyte preparation and cell assembly.2. Quality Control: Measure the water content of every new batch of electrolyte before use.[17]3. Control Environment: Ensure the glovebox or dry room has a consistently low moisture level.

Visualizing the Problem

Diagrams help illustrate the complex processes involved in LiPF₆ hydrolysis and the steps to diagnose related issues.

Key Experimental Protocol

Protocol: Measuring Water Content by Coulometric Karl Fischer (KF) Titration

This method is the standard for accurately determining trace amounts of water in battery electrolytes.[\[15\]](#)[\[16\]](#)

Objective: To quantify the water content (in ppm) in a LiPF₆-based electrolyte.

Materials & Equipment:

- Coulometric Karl Fischer Titrator with an oven for gas-phase extraction.[\[15\]](#)[\[16\]](#)

- Anode and cathode KF reagents (Anolyte/Catholyte). Alcohol-free reagents are recommended for electrolytes with additives like VC or FEC to prevent side reactions.[18]
- Gastight syringes for liquid injection.
- Hermetically sealed vials.
- Dry, inert gas (e.g., Nitrogen) for the oven.[16]
- Calibrated water standard.
- The electrolyte sample, handled exclusively within an argon-filled glovebox or dry room.

Methodology:

- System Preparation:
 - Set up the KF titrator according to the manufacturer's instructions. Fill the titration cell with fresh anolyte and catholyte.[7]
 - Set the oven temperature. For typical carbonate electrolytes, a temperature around 150-180°C is used to ensure water is released without decomposing the sample.[7][16]
 - Condition the system by running the inert gas flow until the titrator indicates a stable, low drift value (e.g., <10 μ g/min). This removes any ambient moisture from the system.[7]
- Sample Preparation (inside a glovebox):
 - Using a gastight syringe, draw a precise volume (e.g., 1 mL) of the electrolyte sample.
 - Accurately determine the mass of the drawn sample.
 - Inject the sample into a pre-dried, sealed vial.
- Measurement:
 - Place the sealed sample vial into the KF oven autosampler.

- Start the titration sequence. The instrument will pierce the vial's septum, and the heated inert gas will carry the evaporated water from the sample into the titration cell.[16]
- The KF reagent reacts with the water, and the instrument electrochemically generates iodine to reach the endpoint.[16]
- The instrument software automatically calculates the total mass of water detected (in μg).
- Calculation:
 - The water content in parts-per-million (ppm) is calculated as:
 - Water Content (ppm) = (Mass of detected H_2O (μg) / Mass of electrolyte sample (g))
- Quality Control:
 - Periodically run a calibrated water standard to verify the accuracy of the titrator.[7]
 - Run a blank (an empty, sealed vial) to determine the background moisture of the system.
 - Perform measurements in triplicate to ensure reproducibility.

Safety Precautions:

- Handle LiPF_6 electrolytes in an inert atmosphere (glovebox) as they are extremely sensitive to moisture.
- Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
- Be aware of the hazards of hydrofluoric acid (HF). In case of suspected exposure, even without immediate pain, flush the area with water and apply calcium gluconate gel as an antidote, then seek immediate medical attention.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. metrohm.com [metrohm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Water Concentration in LiPF6-Based Electrolytes on the Formation, Evolution, and Properties of the Solid Electrolyte Interphase on Si Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrofluoric acid: the chemical hazard hiding in electric and hybrid vehicle batteries - Prosol [prosol.co.uk]
- 12. Toxic gases released during the burning of Lithium-ion batteries (HF) | Lithium-ion battery a clean future? [blog.nus.edu.sg]
- 13. envchemgroup.com [envchemgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. mt.com [mt.com]
- 16. azom.com [azom.com]
- 17. Determination of the water content in battery electrolyte based on modified Karl-Fischer titration. | RISE [ri.se]
- 18. Karl Fischer Titration and Li-Ion Batteries | Fisher Scientific [fishersci.com]
- To cite this document: BenchChem. [Understanding and preventing LiPF6 hydrolysis in battery electrolytes.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b025350#understanding-and-preventing-lipf6-hydrolysis-in-battery-electrolytes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com